Z-D-Asp(oall)-OH
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Overview
Description
Z-D-Asp(oall)-OH, also known as N-benzyloxycarbonyl-D-aspartic acid β-allyl ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Asp(oall)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a benzyloxycarbonyl (Z) group. The carboxyl group is then protected with an allyl ester. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Z-D-Asp(oall)-OH undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the free carboxylic acid.
Substitution: The allyl group can be substituted with other functional groups.
Coupling Reactions: It can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Palladium-catalyzed reactions are common for allyl group substitution.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used in peptide coupling reactions.
Major Products Formed
Hydrolysis: Produces N-benzyloxycarbonyl-D-aspartic acid.
Substitution: Yields various substituted derivatives depending on the reagent used.
Coupling Reactions: Forms peptide bonds with other amino acids, leading to dipeptides or longer peptide chains.
Scientific Research Applications
Z-D-Asp(oall)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Z-D-Asp(oall)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The benzyloxycarbonyl group protects the amino group, while the allyl ester protects the carboxyl group. These protective groups can be removed under specific conditions to yield the free amino acid for further reactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyloxycarbonyl-D-aspartic acid α-methyl ester (Z-D-Asp-OMe)
- N-benzyloxycarbonyl-D-aspartic acid β-benzyl ester (Z-D-Asp-OBzl)
Uniqueness
Z-D-Asp(oall)-OH is unique due to its β-allyl ester group, which provides additional versatility in chemical reactions compared to the methyl or benzyl esters. This makes it particularly useful in the synthesis of peptides with specific structural requirements.
Properties
IUPAC Name |
(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLDZQGKGEICY-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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